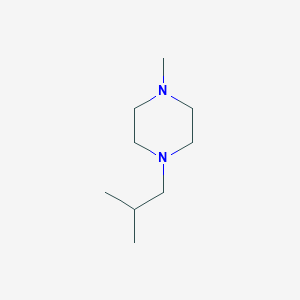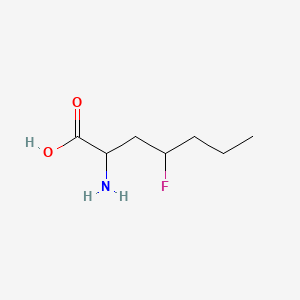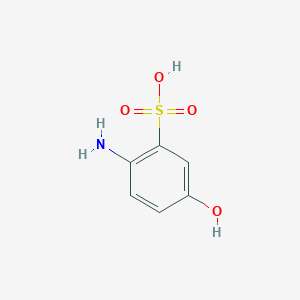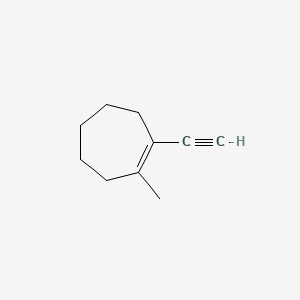
2-((Pyridin-3-ylmethylene)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Pyridin-3-ylmethylene)amino)acetic acid is an organic compound that belongs to the family of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an aminoacetic acid moiety through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethylene)amino)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyridine is reacted with glyoxylic acid in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-((Pyridin-3-ylmethylene)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
科学研究应用
2-((Pyridin-3-ylmethylene)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-((Pyridin-3-ylmethylene)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(Pyridin-3-yl)acetic acid: A similar compound with a pyridine ring attached directly to an acetic acid moiety.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: A compound with an imidazo[1,2-a]pyridine ring system attached to an acetic acid moiety.
Uniqueness
2-((Pyridin-3-ylmethylene)amino)acetic acid is unique due to the presence of the methylene bridge linking the pyridine ring to the aminoacetic acid moiety. This structural feature can influence the compound’s reactivity, binding properties, and overall behavior in various applications.
属性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-(pyridin-3-ylmethylideneamino)acetic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-10-5-7-2-1-3-9-4-7/h1-5H,6H2,(H,11,12) |
InChI 键 |
KRHBMKQNOPOVCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C=NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate](/img/structure/B13830747.png)

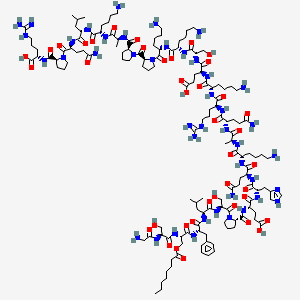

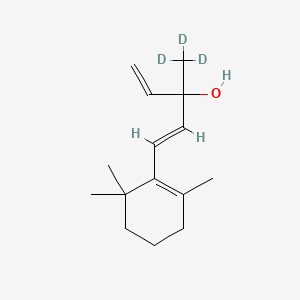
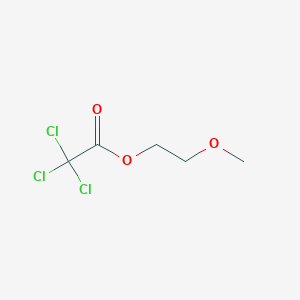
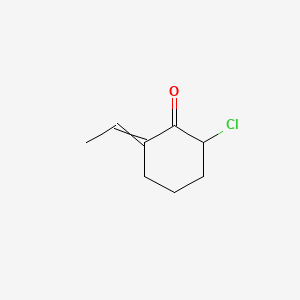
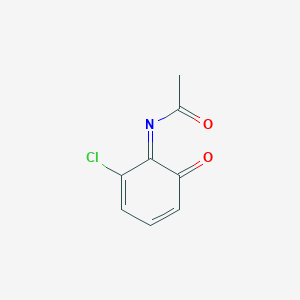
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide](/img/structure/B13830798.png)
![(2E,4E)-2-(1,3-Benzothiazol-2-YL)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B13830802.png)
